1-(5-Chloro-1H-indazol-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

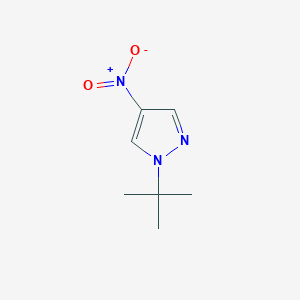

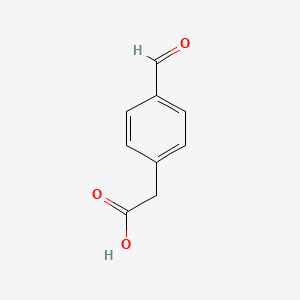

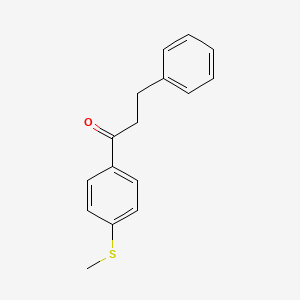

1-(5-Chloro-1H-indazol-1-yl)ethanone, also known as 1-acetyl-5-chloro-1H-indazole, is a compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is a solid substance that is sealed in dry and stored at 2-8°C .

Molecular Structure Analysis

The molecular structure of 1-(5-Chloro-1H-indazol-1-yl)ethanone consists of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 .Physical And Chemical Properties Analysis

1-(5-Chloro-1H-indazol-1-yl)ethanone is a solid substance with a melting point of 144-145°C . It is sealed in dry and stored at 2-8°C .Applications De Recherche Scientifique

Anticancer Applications

Field

Summary

Indazole-containing compounds have shown potential as anticancer agents . They have been synthesized and evaluated for their antitumor potential against different cell lines .

Methods

The synthesis of these compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .

Results

The synthesized compounds have shown promising results in inhibiting the growth of cancer cells .

Antihypertensive Applications

Field

Summary

Indazole-containing compounds have been used as antihypertensive agents .

Methods

The synthesis of these compounds involves various chemical reactions, including transition metal catalyzed reactions .

Results

These compounds have shown effectiveness in lowering blood pressure .

Antidepressant Applications

Field

Summary

Indazole-containing compounds have been used as antidepressants .

Results

These compounds have shown effectiveness in alleviating symptoms of depression .

Anti-Inflammatory Applications

Field

Summary

Indazole-containing compounds have been used as anti-inflammatory agents . They can help reduce inflammation in the body .

Results

These compounds have shown effectiveness in reducing inflammation .

Antibacterial Applications

Field

Summary

Indazole-containing compounds have been used as antibacterial agents . They can inhibit the growth of bacteria .

Results

These compounds have shown effectiveness in inhibiting bacterial growth .

HIV Protease Inhibitors

Field

Summary

Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .

Methods

The synthesis of these compounds involves various chemical reactions .

Results

These compounds have shown effectiveness in inhibiting HIV protease .

Safety And Hazards

The safety information for 1-(5-Chloro-1H-indazol-1-yl)ethanone includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

1-(5-chloroindazol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRWUGNNZNFPPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Cl)C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469478 |

Source

|

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-1H-indazol-1-yl)ethanone | |

CAS RN |

98083-43-3 |

Source

|

| Record name | 1-(5-Chloro-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Benzo[e]indole](/img/structure/B1312658.png)

![4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione](/img/structure/B1312661.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)

![2-[[(Tetrahydropyran-2-yl)oxy]methyl]benzyl Alcohol](/img/structure/B1312667.png)

![6-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B1312674.png)